

Spectroscopic Analysis of Benzenesulfonic Acid Monohydrate: A Technical Guide

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Compound of Interest

Compound Name:	Benzenesulfonic acid monohydrate
Cat. No.:	B032827

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This technical guide provides a comprehensive overview of the spectroscopic data for **benzenesulfonic acid monohydrate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for benzenesulfonic acid. It is important to note that the NMR data presented is based on computational predictions, and the IR data is for the sodium salt of benzenesulfonic acid. Experimental data for the monohydrate form was not publicly available at the time of this compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ¹H and ¹³C NMR data for benzenesulfonic acid in D₂O are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzenesulfonic Acid

Chemical Shift (ppm)	Multiplicity	Assignment
7.89	Doublet	H-2, H-6 (ortho)
7.61	Triplet	H-4 (para)
7.55	Triplet	H-3, H-5 (meta)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 800 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzenesulfonic Acid

Chemical Shift (ppm)	Assignment
143.5	C-1 (ipso)
132.5	C-4 (para)
129.8	C-3, C-5 (meta)
126.9	C-2, C-6 (ortho)

Disclaimer: Data is predicted and was obtained from the Human Metabolome Database (HMDB0248986) for benzenesulfonic acid in D₂O at 200 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the key IR absorption bands for sodium benzenesulfonate.

Table 3: Experimental FT-IR Spectroscopic Data for Sodium Benzenesulfonate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~1600-1450	Medium	Aromatic C=C stretching vibrations
~1200-1120	Strong	Asymmetric SO ₂ stretch
~1040-1010	Strong	Symmetric SO ₂ stretch
~700-800	Strong	C-H out-of-plane bending

Disclaimer: Data is for the sodium salt of benzenesulfonic acid and was obtained from the NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument as a solid (split mull).[2] A 2013 study by Marchewka et al. provides a detailed experimental analysis of the FT-IR and FT-Raman spectra of benzenesulfonic acid.[3]

Experimental Protocols

Standard experimental protocols for obtaining NMR and IR spectra of solid samples like **benzenesulfonic acid monohydrate** are detailed below.

NMR Spectroscopy (General Protocol)

- Sample Preparation: A small amount of **benzenesulfonic acid monohydrate** is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an

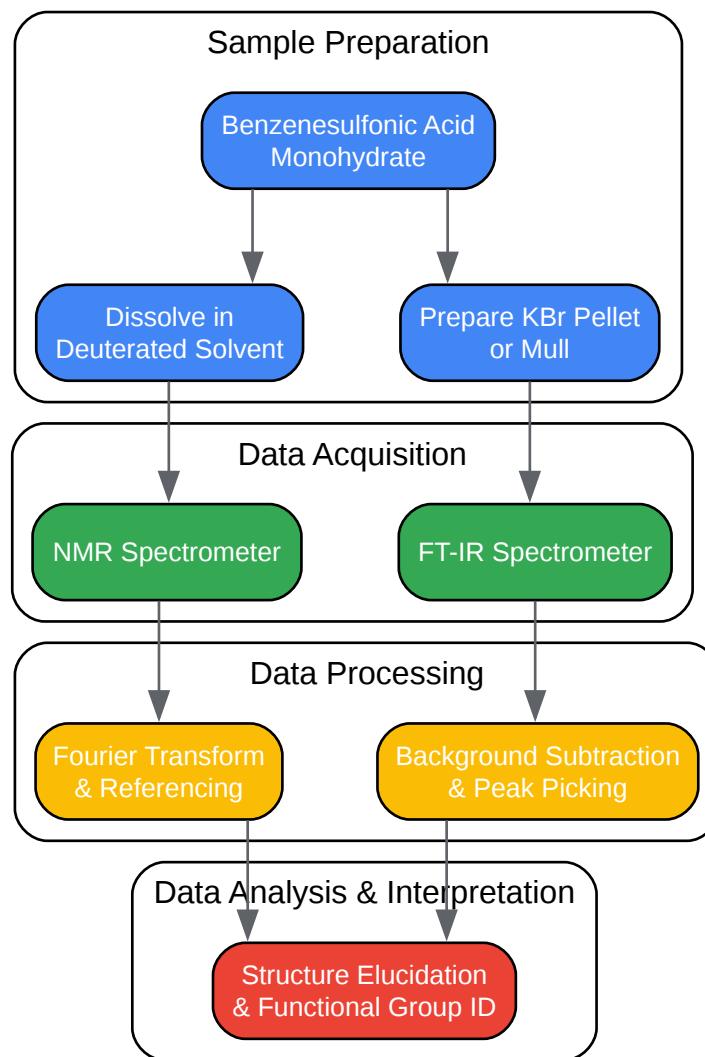
internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy (General Protocol)

- Sample Preparation (KBr Pellet Method):
 - A small amount of **benzenesulfonic acid monohydrate** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument Setup: A background spectrum of the empty sample compartment is recorded.
- Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific molecular vibrations.

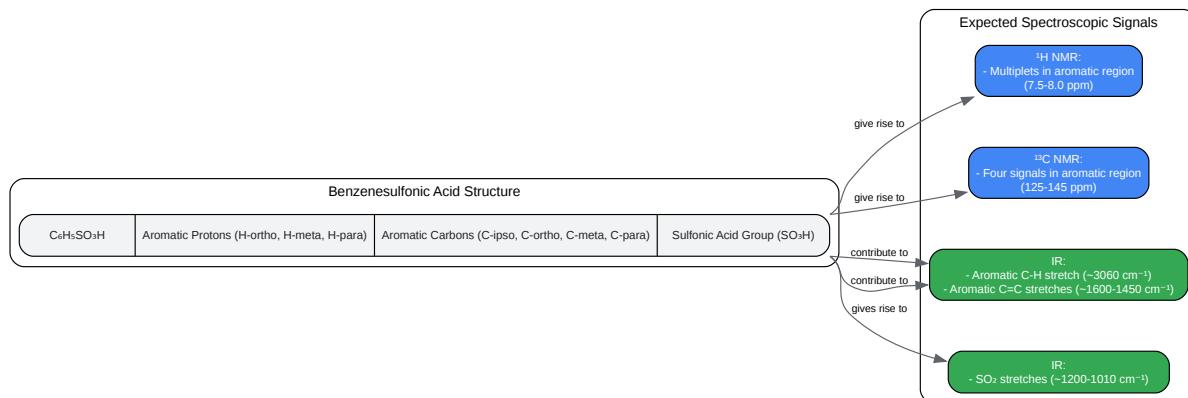
Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of benzenesulfonic acid and its spectroscopic signals.



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Caption: General workflow for spectroscopic analysis.

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Caption: Correlation of structure and spectroscopic signals.

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